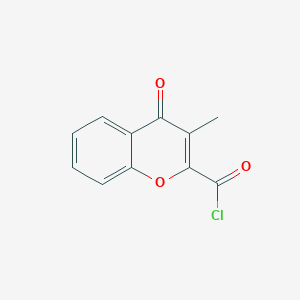
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride typically involves the reaction of 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions usually involve the use of an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to revert to the carboxylic acid form.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups to form more complex structures.
Common Reagents and Conditions
Thionyl Chloride: Used for the conversion of carboxylic acid to carbonyl chloride.
Amines, Alcohols, Thiols: Used in substitution reactions to form amides, esters, and thioesters.
Aqueous Base: Used in hydrolysis reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
Carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific properties.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to form more complex molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: Another chromene derivative with similar reactivity but different applications.
3-Methyl-4-oxo-4H-chromene-2-carboxylic acid: The precursor to 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride.
Uniqueness
3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
67652-24-8 |
|---|---|
Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
3-methyl-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c1-6-9(13)7-4-2-3-5-8(7)15-10(6)11(12)14/h2-5H,1H3 |
InChI Key |
NRADYQAKFFNWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















